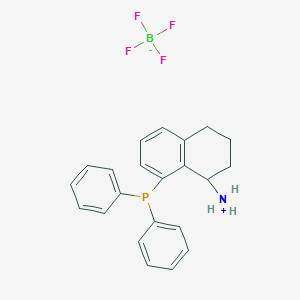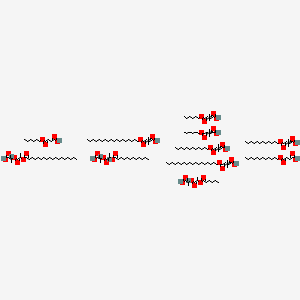
2-(2-Dodecanoyloxypropanoyloxy)propanoic acid;4-dodecoxy-4-oxobutanoic acid;4-dodecoxy-4-oxobut-2-enoic acid;2-(2-hexanoyloxypropanoyloxy)propanoic acid;4-hexoxy-4-oxobutanoic acid;4-hexoxy-4-oxobut-2-enoic acid;2-(2-octadecanoyloxypropanoyloxy)propanoic acid;4-octadecoxy-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Dodecanoyloxypropanoyloxy)propanoic acid; 4-dodecoxy-4-oxobutanoic acid; 4-dodecoxy-4-oxobut-2-enoic acid; 2-(2-hexanoyloxypropanoyloxy)propanoic acid; 4-hexoxy-4-oxobutanoic acid; 4-hexoxy-4-oxobut-2-enoic acid; 2-(2-octadecanoyloxypropanoyloxy)propanoic acid; 4-octadecoxy-4-oxobut-2-enoic acid” is a complex organic molecule that belongs to the class of carboxylic acids. These compounds are characterized by the presence of a carboxyl group (-COOH) and are widely used in various chemical, biological, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including esterification and acylation reactions. The general synthetic route can be described as follows:
Esterification: The initial step involves the esterification of a carboxylic acid with an alcohol to form an ester.
Acylation: The ester is then subjected to acylation reactions to introduce the desired acyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and acylation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The ester and acyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves interactions with various molecular targets and pathways. The carboxyl and ester groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the particular application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hexanoyloxypropanoyloxy)propanoic acid
- 4-Hexoxy-4-oxobutanoic acid
- 4-Hexoxy-4-oxobut-2-enoic acid
- 2-(2-Octadecanoyloxypropanoyloxy)propanoic acid
- 4-Octadecoxy-4-oxobut-2-enoic acid
Uniqueness
This compound is unique due to its specific combination of ester and acyl groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C176H312O50 |
|---|---|
Molekulargewicht |
3228 g/mol |
IUPAC-Name |
2-(2-dodecanoyloxypropanoyloxy)propanoic acid;4-dodecoxy-4-oxobutanoic acid;4-dodecoxy-4-oxobut-2-enoic acid;2-(2-hexanoyloxypropanoyloxy)propanoic acid;4-hexoxy-4-oxobutanoic acid;4-hexoxy-4-oxobut-2-enoic acid;2-(2-octadecanoyloxypropanoyloxy)propanoic acid;4-octadecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C24H44O6.2C22H40O4.C18H32O6.C16H30O4.2C16H28O4.C12H20O6.C10H18O4.2C10H16O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;3*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15;3*1-2-3-4-5-8-14-10(13)7-6-9(11)12/h20-21H,4-19H2,1-3H3,(H,26,27);2*18-19H,2-17,20H2,1H3,(H,23,24);14-15H,4-13H2,1-3H3,(H,20,21);2-14H2,1H3,(H,17,18);2*12-13H,2-11,14H2,1H3,(H,17,18);8-9H,4-7H2,1-3H3,(H,14,15);2-8H2,1H3,(H,11,12);2*6-7H,2-5,8H2,1H3,(H,11,12) |
InChI-Schlüssel |
GMXRPFJGVOIDDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.CCCCCCCCCCCCOC(=O)CCC(=O)O.CCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.CCCCCCOC(=O)CCC(=O)O.CCCCCCOC(=O)C=CC(=O)O.CCCCCCOC(=O)C=CC(=O)O.CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13396743.png)
![13-Cyclopentyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;iron](/img/structure/B13396750.png)
![(3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid](/img/structure/B13396758.png)
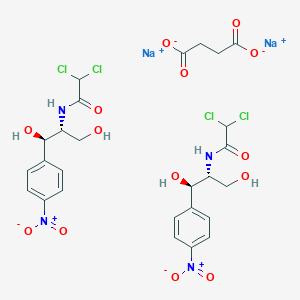
![benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13396768.png)
![5-methoxy-3-[[3-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13396775.png)

![4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B13396781.png)
![methanesulfonic acid;N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B13396784.png)
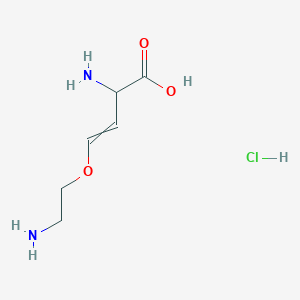
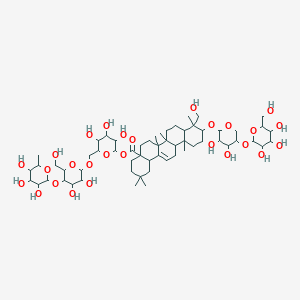
![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396809.png)
